

# Application Notes: Utilizing **Dimethyl Disulfide** (DMDS) for Optimal Catalyst Sulfiding in Hydrodesulfurization

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## Compound of Interest

Compound Name: *Dimethyl disulfide*

Cat. No.: *B042241*

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## Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the refining industry to remove sulfur from petroleum products. The catalysts, typically containing metal oxides like cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) on an alumina support, must be converted to their active metal sulfide form to effectively facilitate desulfurization reactions. This activation process, known as sulfiding or presulfiding, is paramount to achieving maximum catalyst activity and longevity. **Dimethyl disulfide** (DMDS) is the most widely used sulfiding agent due to its high sulfur content, low decomposition temperature, and the benign nature of its byproducts.<sup>[1][2][3][4][5]</sup>

## Key Advantages of DMDS in Catalyst Sulfiding:

- **High Sulfur Content:** DMDS has a high sulfur content of 68%, which minimizes the required amount of the sulfiding agent.<sup>[1][3][4][5][6]</sup>
- **Low Decomposition Temperature:** In the presence of a hydrotreating catalyst, DMDS decomposes at a relatively low temperature range of 182-250°C (360-482°F), allowing for a controlled sulfiding process and minimizing the risk of thermal damage to the catalyst.<sup>[1][3][4][6]</sup>

- **Controlled Reaction:** The decomposition of DMDS to hydrogen sulfide ( $\text{H}_2\text{S}$ ) is a multi-step process, which allows for better control of the exothermic sulfiding reaction.<sup>[7]</sup>
- **Non-Coking Byproducts:** The primary byproduct of DMDS decomposition, besides  $\text{H}_2\text{S}$ , is methane ( $\text{CH}_4$ ), which does not contribute to premature coking of the catalyst bed.<sup>[1][4][6]</sup>
- **Efficiency:** DMDS has been shown to be highly effective in achieving high levels of sulfur loading on catalysts, leading to optimal catalyst activity.<sup>[2]</sup>

## The Sulfiding Process Overview

The in-situ sulfiding process with DMDS typically involves several key stages designed to ensure complete and uniform sulfidation of the catalyst bed. These stages include:

- **Catalyst Drying and Purging:** Removal of moisture and air from the reactor system.
- **Catalyst Wetting:** Introduction of a hydrocarbon feed to evenly coat the catalyst particles.
- **Low-Temperature Sulfiding:** Initial decomposition of DMDS and partial sulfidation of the catalyst at a lower temperature hold.
- **High-Temperature Sulfiding:** Ramping to a higher temperature to complete the sulfidation process and achieve full catalyst activity.

## Quantitative Data Summary

The following table summarizes typical quantitative parameters for the catalyst sulfiding process using DMDS. Note that specific conditions may vary depending on the catalyst type, reactor design, and licensor recommendations.

Parameter	Value	Unit	Stage	Notes
DMDS Properties				
Sulfur Content	68	wt%	-	High sulfur content minimizes handling and injection volumes. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Decomposition Temperature (with catalyst)	182 - 250	°C	Sulfiding	CoMo catalysts may initiate decomposition at lower temperatures than NiMo catalysts. <a href="#">[1]</a> <a href="#">[3]</a>
	360 - 482	°F		
Process Conditions				
Hydrogen Pressure	20 - 100	bar	All	Higher pressure can lower the DMDS decomposition temperature. <a href="#">[8]</a>
	300 - 1500	psig		
Temperature Ramp Rate	15 - 30	°C/hr	Ramping	Slow ramp rates are crucial to control exotherms.
	25 - 50	°F/hr		

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**Low-  
Temperature  
Hold**

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Temperature	200 - 260	°C	Low-Temp Sulfiding	Held until H <sub>2</sub> S breakthrough is observed.
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392 - 500	°F
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DMDS Concentration in Feed	0.5 - 2.0	wt% Sulfur	Low-Temp Sulfiding	Injection rate is controlled to manage the reaction exotherm.
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H <sub>2</sub> S in Recycle Gas (Post- Breakthrough)	3000 - 5000	ppmv	Low-Temp Sulfiding	Indicates initial saturation of the catalyst with sulfur.
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**High-  
Temperature  
Hold**

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Temperature	315 - 370	°C	High-Temp Sulfiding	Held for several hours to ensure complete sulfidation.
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600 - 700	°F
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H <sub>2</sub> S in Recycle Gas	>10,000	ppmv	High-Temp Sulfiding	High concentration ensures a sulfur- rich atmosphere for final activation.
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## Experimental Protocols

## Detailed Methodology for In-Situ Catalyst Sulfiding with DMDS

This protocol outlines a general procedure for the in-situ sulfiding of a hydrodesulfurization catalyst using **dimethyl disulfide**. Safety Precaution: All personnel must be trained in handling hazardous materials, including DMDS and high-pressure hydrogen. Adherence to site-specific safety procedures is mandatory.

### 1. Catalyst Loading and Reactor Preparation

- Load the catalyst into the reactor according to the manufacturer's guidelines, ensuring even distribution to prevent channeling.
- Pressure test the reactor system with nitrogen to check for leaks.
- Purge the system thoroughly with nitrogen to remove all traces of oxygen.

### 2. Catalyst Drying

- Pressurize the reactor with hydrogen to the target operating pressure (e.g., 30 bar).
- Establish a hydrogen flow through the reactor.
- Increase the reactor temperature to 120-150°C (250-300°F) at a controlled rate (e.g., 20°C/hr).
- Hold at this temperature for 4-6 hours or until the moisture content at the reactor outlet is below the specified limit (e.g., <10 ppmv).

### 3. Catalyst Wetting

- Cool the reactor to below 65°C (150°F).
- Introduce a sulfur-free hydrocarbon feed (e.g., straight-run gas oil) to the reactor at a sufficient flow rate to ensure good liquid distribution and catalyst wetting. This step is typically continued for 4-6 hours.<sup>[1]</sup>
- Circulate the feed through the system to ensure all parts of the catalyst bed are wetted.

#### 4. Low-Temperature Sulfiding

- Begin injecting DMDS into the hydrocarbon feed to achieve a target sulfur concentration (e.g., 1.0 wt% sulfur).
- Increase the reactor temperature to the low-temperature hold, typically around 230°C (450°F), at a controlled rate (e.g., 20°C/hr).<sup>[1]</sup>
- Monitor the reactor temperature profile closely. The sulfiding reaction is exothermic, and the temperature difference across the catalyst bed should not exceed 50°F (28°C).<sup>[3]</sup>
- Continuously monitor the H<sub>2</sub>S concentration in the recycle gas. "Breakthrough" occurs when the H<sub>2</sub>S concentration at the reactor outlet sharply increases, indicating that the catalyst is becoming saturated with sulfur.
- Hold the temperature at this plateau for 10-12 hours or until H<sub>2</sub>S breakthrough is confirmed and stable.<sup>[9]</sup>

#### 5. High-Temperature Sulfiding

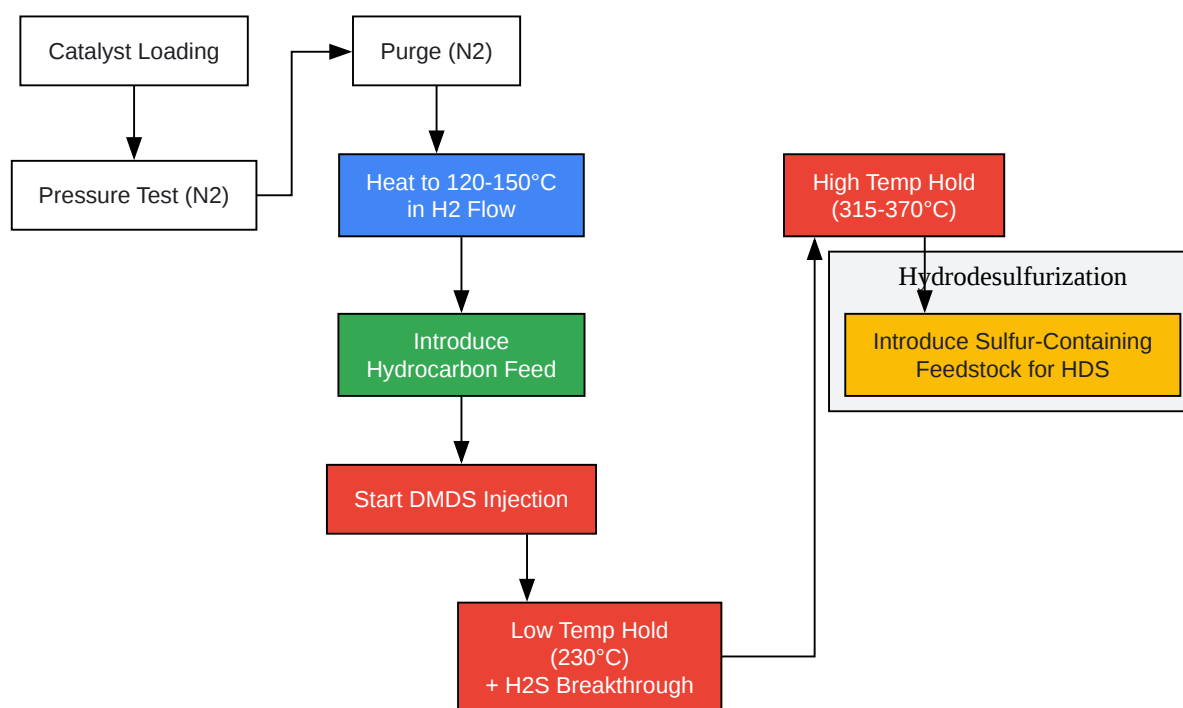
- After the low-temperature hold and H<sub>2</sub>S breakthrough, increase the reactor temperature to the final sulfiding temperature, typically between 315-370°C (600-700°F), at a controlled rate (e.g., 20°C/hr).
- Maintain the DMDS injection to ensure a high concentration of H<sub>2</sub>S in the recycle gas.
- Hold at the final temperature for at least 4 hours to ensure the complete conversion of metal oxides to their active sulfide forms.
- The sulfiding process is considered complete when the H<sub>2</sub>S uptake by the catalyst ceases, indicated by the inlet and outlet H<sub>2</sub>S concentrations becoming equal.

#### 6. Post-Sulfiding and Startup

- Once the sulfiding is complete, stop the DMDS injection.
- The hydrocarbon feed can be switched to the process feed, and the unit can be brought to normal operating conditions.

## Visualizations

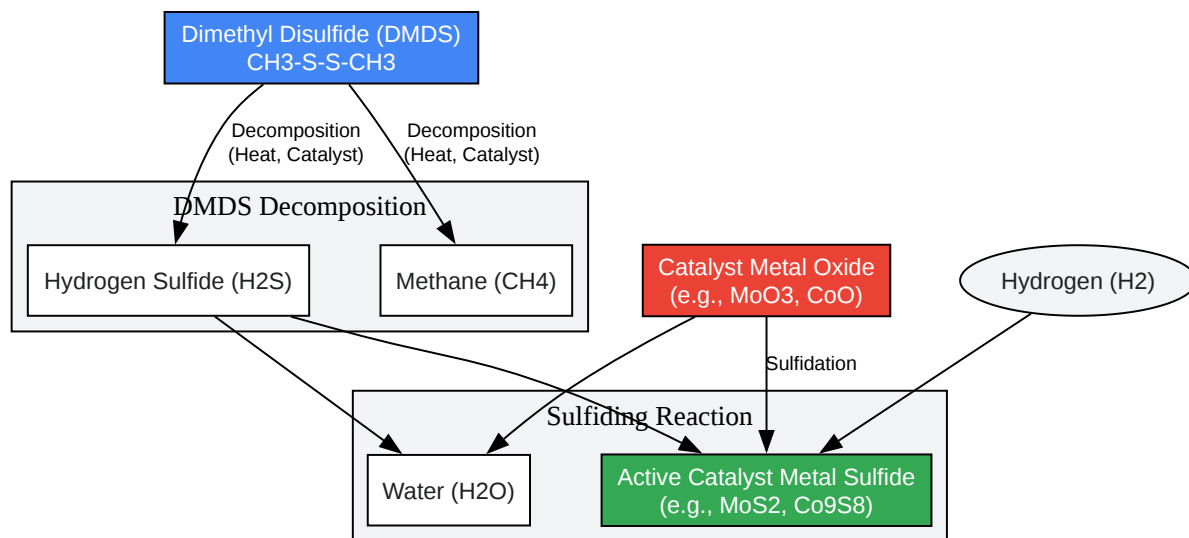
### Catalyst Sulfiding and Hydrodesulfurization Workflow



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Caption: Workflow for catalyst sulfiding with DMDS and subsequent hydrodesulfurization.

### Logical Relationship of DMDS Decomposition and Catalyst Activation



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Caption: Chemical transformation pathway from DMDS to active sulfide catalyst.

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